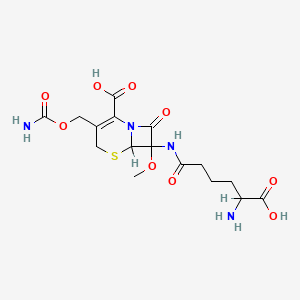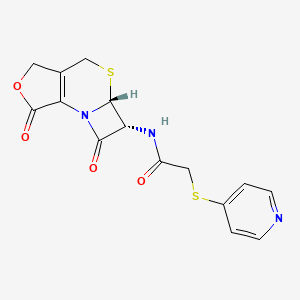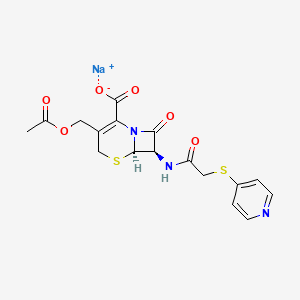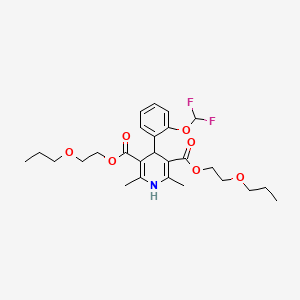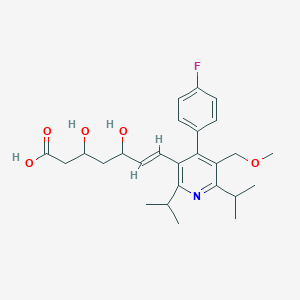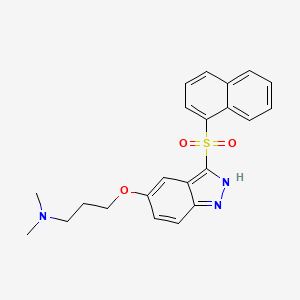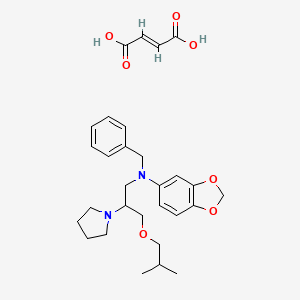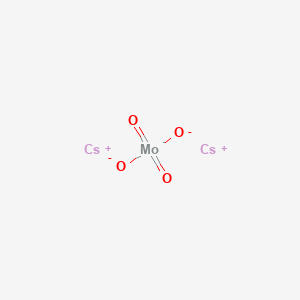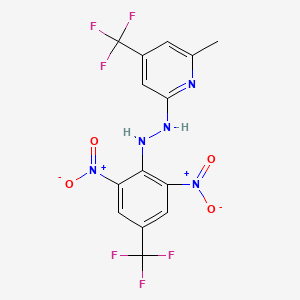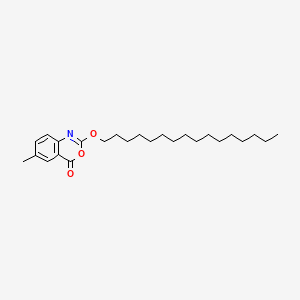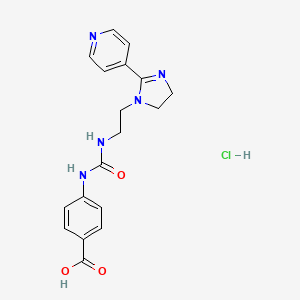
CGP-15720 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CGP-15720 hydrochloride is a tumor inhibiting agent.
Applications De Recherche Scientifique
Pharmacokinetics and Distribution
- Human Pharmacokinetics : CGP 15720A, studied during its phase I clinical trial, exhibits biphasic plasma decay with a mean half-life of 4.9 hours. The drug is rapidly cleared from plasma, mainly through renal pathways. It shows limited tissue distribution and is not metabolized significantly (Pendyala, Madajewicz, & Creaven, 2004).
Cellular and Molecular Interactions
- Fluorescent Derivative for Beta-Adrenergic Antagonist : A fluorescent derivative of CGP-12177 (CGP-NBD) has been synthesized for beta-adrenergic receptor studies. CGP-NBD shows sensitivity to environmental changes, which aids in the analysis of beta-receptor binding on cell membranes (Heithier, Jaeggi, Ward, Cantrill, & Helmreich, 1988).
Biochemical and Cellular Research
- Polysaccharide Research in Liver Injury : A polysaccharide from Crassostrea gigas (CGPS-1) has demonstrated potent hepatoprotective activity in both acute and chronic models of liver injury, indicating potential applications in liver disease research (Shi, Ma, Tong, Qu, Jin, & Li, 2015).
Receptor Studies and Neuropharmacology
- GABAB Receptor Antagonists : Compounds like CGP 52432 and CGP 54626 are novel selective GABAB receptor antagonists. Their potency was determined using the monosynaptic reflex in rat spinal cord preparations, contributing to neuropharmacological research (Brugger, Wicki, Olpe, Froestl, & Mickel, 1993).
Radioligand and Cellular Binding Studies
- Beta-Adrenergic Receptor Radioligand : The compound [3H]CGP-12177 has been developed as a hydrophilic beta-adrenergic receptor radioligand, facilitating the study of beta-adrenergic receptors in various cell types (Staehelin, Simons, Jaeggi, & Wigger, 1983).
Material Science and Nanotechnology
- Electrochemical Applications : CGP-15720 hydrochloride has been used in the design and synthesis of ternary cobalt ferrite/graphene/polyaniline nanocomposites, which exhibit high performance in supercapacitors, showcasing its application in advanced material science and energy storage research (Xiong, Huang, & Wang, 2014).
Propriétés
Numéro CAS |
76692-12-1 |
|---|---|
Nom du produit |
CGP-15720 hydrochloride |
Formule moléculaire |
C18H20ClN5O3 |
Poids moléculaire |
389.8 g/mol |
Nom IUPAC |
4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C18H19N5O3.ClH/c24-17(25)14-1-3-15(4-2-14)22-18(26)21-10-12-23-11-9-20-16(23)13-5-7-19-8-6-13;/h1-8H,9-12H2,(H,24,25)(H2,21,22,26);1H |
Clé InChI |
FUPKSBPZLHGTOO-UHFFFAOYSA-N |
SMILES |
C1CN(C(=N1)C2=CC=NC=C2)CCNC(=O)NC3=CC=C(C=C3)C(=O)O.Cl |
SMILES canonique |
C1CN(C(=N1)C2=CC=NC=C2)CCNC(=O)NC3=CC=C(C=C3)C(=O)O.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-(2-(2-(4-pyridyl)-2-imidazoline-1-yl)ethyl)-3-(4-carboxyphenyl)urea 1-(2-(2-(4-pyridyl)-2-imidazoline-1-yl)ethyl)-3-(4-carboxyphenyl)urea hydrochloride benzoic acid, 4-((((2-(4,5-dihydro-2-(4-pyridinyl)-1h-imidazol-1-yl)ethyl)amino)carbonyl)amino)- CGP 15720 A CGP 15720A CGP-15720 A CGP-15720A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



